molecular formula C42H82N4O2.C2H4O2<br>C44H86N4O4 B12694995 N,N'-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate CAS No. 94023-31-1

N,N'-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate

Cat. No.: B12694995
CAS No.: 94023-31-1
M. Wt: 735.2 g/mol
InChI Key: AWDMRTSEHLUASP-ZGWGUCJNSA-N
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Description

N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of long-chain fatty amides and ethylene bridges, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of ethylenediamine with octadec-9-enoic acid derivatives. The reaction is carried out under controlled conditions, often requiring catalysts to facilitate the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often employing continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide)
  • N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) diacetate

Uniqueness

N,N’-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

94023-31-1

Molecular Formula

C42H82N4O2.C2H4O2
C44H86N4O4

Molecular Weight

735.2 g/mol

IUPAC Name

acetic acid;(E)-N-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C42H82N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,43-44H,3-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b19-17+,20-18+;

InChI Key

AWDMRTSEHLUASP-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O

Origin of Product

United States

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